(3R,4r)-4,5-isopropylidene pent-2-yn-3-ol
Description
Contextualization of Chiral Acetylenic Carbinols in Modern Organic Synthesis
Chiral acetylenic carbinols, a class of compounds characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are highly valued intermediates in organic synthesis. The propargyl alcohol moiety is a versatile functional group that can undergo a wide array of transformations, including nucleophilic additions, metal-catalyzed cross-coupling reactions, and rearrangements. The presence of a defined stereocenter at the carbinol position allows for the transfer of chirality into new molecular frameworks, making these compounds powerful precursors for the asymmetric synthesis of complex molecules. Their utility is demonstrated in the synthesis of various natural products and biologically active compounds where the precise stereochemical arrangement is critical for function.
Significance of Dioxolane-Protected Diols in Chiral Pool and Stereoselective Synthesis
The concept of the "chiral pool" refers to the use of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes, as starting materials for synthesis. wikipedia.orgnih.govbuchler-gmbh.com This approach leverages nature's stereochemical control to efficiently construct complex chiral molecules. wikipedia.orgnih.govbuchler-gmbh.com Dioxolane-protected diols, such as the isopropylidene ketal present in the target molecule, are frequently derived from the chiral pool, often originating from tartaric acid or carbohydrates. This protecting group serves a dual purpose: it masks the reactive hydroxyl groups, allowing for selective reactions at other sites in the molecule, and it imparts conformational rigidity, which can influence the stereochemical outcome of subsequent transformations. The use of such protected diols is a well-established strategy for preserving and transferring chirality throughout a synthetic sequence. organic-chemistry.org
Structural Features and Stereochemical Importance of (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol in Advanced Synthetic Methodologies
The structure of this compound is defined by several key features that underscore its stereochemical importance. The molecule possesses two contiguous stereocenters at the C3 and C4 positions, with a relative 'r' (or anti) configuration. The absolute stereochemistry is designated as (3R, 4r). This specific arrangement of a propargylic alcohol and a protected vicinal diol within a compact C5 framework provides a synthetically versatile scaffold. The isopropylidene group locks the C4-C5 diol in a dioxolane ring, which can stereochemically direct reactions at the adjacent C3 carbinol center. The acetylenic functionality offers a rich platform for further chemical elaboration, including reduction to alkenes or alkanes, addition reactions, and coupling chemistry. While specific examples of this exact compound in advanced synthetic methodologies are not extensively reported in readily accessible literature, analogous structures are known to participate in reactions such as stereocontrolled reductions and additions to the alkyne, where the existing stereocenters guide the formation of new ones.
Overview of the Strategic Role of this compound as a Versatile Chiral Building Block
As a chiral building block, this compound offers a strategic advantage in the synthesis of polyketide natural products and other molecules containing 1,3-diol or related structural motifs. The defined stereochemistry at C3 and C4 can be translated into the backbone of a larger molecule. For instance, stereoselective reduction of the alkyne can lead to either the cis- or trans-alkene, providing access to different geometric isomers. The propargylic alcohol can be oxidized or undergo substitution reactions, while the dioxolane can be deprotected to reveal the 1,2-diol, which can then be further functionalized. The strategic value of such building blocks lies in their ability to introduce multiple stereocenters in a controlled manner, significantly simplifying the synthesis of complex targets. enamine.netresearchgate.net
Scope and Organization of the Academic Research Outline for this compound
A comprehensive academic research program focused on this compound would logically be structured to first establish efficient and scalable synthetic routes to the compound itself, likely from readily available chiral pool materials. Subsequent research would then explore the scope and limitations of its reactivity, systematically investigating transformations of the acetylenic and carbinol functionalities. A key focus would be on diastereoselective reactions that exploit the inherent chirality of the molecule to control the formation of new stereocenters. Finally, the utility of this building block would be demonstrated through its application in the total synthesis of biologically active natural products or their analogues, thereby showcasing its strategic value in addressing contemporary challenges in organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H12O3/c1-4-6(9)7-5-10-8(2,3)11-7/h1,6-7,9H,5H2,2-3H3 |
InChI Key |
UVXSWVDZLNDNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C(C#C)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3r,4r 4,5 Isopropylidene Pent 2 Yn 3 Ol
Retrosynthetic Disconnections and Precursor Identification for (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol
A logical retrosynthetic analysis of this compound reveals key bond formations and strategic precursors that are instrumental in its synthesis.
Strategic Carbon-Carbon Bond Formations Leading to the Pent-2-yn-3-ol Scaffold
The most apparent retrosynthetic disconnection is the carbon-carbon bond between C-2 and C-3. This bond is formed through the nucleophilic addition of an acetylide equivalent to a suitable electrophilic carbonyl compound. This approach directly constructs the desired propargylic alcohol functionality. The alkyne moiety can be introduced as a metal acetylide, such as lithium acetylide or a Grignard reagent, which attacks the carbonyl carbon of an aldehyde. This disconnection leads to a chiral aldehyde precursor and an acetylene (B1199291) source.
Table 1: Key Retrosynthetic Disconnection
| Target Molecule | Disconnection | Precursors |
| This compound | C2-C3 bond | (R)-2,3-isopropylideneglyceraldehyde and a propyne (B1212725) equivalent (e.g., lithiopropyne) |
Methodologies for Establishing and Controlling Stereocenters at C-3 and C-4
The control of stereochemistry at both the C-3 and C-4 positions is paramount. The stereochemistry at C-4 is typically established by starting with a precursor from the chiral pool, where the stereocenter is already defined. For this compound, the (R)-configuration at C-4 is derived from (R)-2,3-isopropylideneglyceraldehyde.
The stereochemistry at the newly formed C-3 carbinol center is controlled during the nucleophilic addition of the acetylide. The diastereoselectivity of this addition is influenced by several factors, including the nature of the metal cation, the solvent, and the temperature. Chelation control, as described by Cram's chelate model, is a common strategy. In the case of (R)-2,3-isopropylideneglyceraldehyde, the oxygen atoms of the aldehyde and the adjacent dioxolane ring can coordinate to a metal ion, forming a rigid cyclic intermediate. This conformation directs the nucleophilic attack of the acetylide from the less hindered face, leading to the preferential formation of the anti (or r) diastereomer, which corresponds to the desired (3R,4r) product.
Diastereoselective Synthesis of this compound
The diastereoselective synthesis of this compound is most effectively achieved through chiral pool approaches, which utilize readily available, enantiomerically pure starting materials.
Chiral Pool Approaches Utilizing Stereodefined Precursors
The "chiral pool" refers to the collection of abundant and inexpensive chiral molecules provided by nature, such as carbohydrates, amino acids, and terpenes. worldwidejournals.com These compounds serve as excellent starting materials for the synthesis of complex chiral molecules. worldwidejournals.com
D-Mannitol, a six-carbon sugar alcohol, is a common and versatile chiral pool starting material. researchgate.net It can be readily converted to the key precursor, (R)-2,3-isopropylideneglyceraldehyde. The synthesis involves two main steps:
Protection of the Diols: D-mannitol is treated with acetone (B3395972) in the presence of a catalyst, such as zinc chloride or p-toluenesulfonic acid, to protect the 1,2- and 5,6-diol functionalities as isopropylidene acetals, forming 1,2:5,6-di-O-isopropylidene-D-mannitol. researchgate.net
Oxidative Cleavage: The central C3-C4 bond of the protected mannitol (B672) is then cleaved using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) to yield two equivalents of (R)-2,3-isopropylideneglyceraldehyde. researchgate.net
Table 2: Synthesis of (R)-2,3-isopropylideneglyceraldehyde from D-Mannitol
| Starting Material | Reagents | Product |
| D-Mannitol | 1. Acetone, ZnCl₂2. NaIO₄ | (R)-2,3-isopropylideneglyceraldehyde |
Once the chiral aldehyde is obtained, the final step is the diastereoselective addition of a propyne-derived organometallic reagent. The reaction of (R)-2,3-isopropylideneglyceraldehyde with lithium propynide, generated by treating propyne with a strong base like n-butyllithium, proceeds with high diastereoselectivity to afford this compound. The chelation of the lithium ion between the carbonyl oxygen and the ether oxygen of the dioxolane ring directs the attack of the propynide nucleophile to produce the desired anti diastereomer.
While less direct, derivatives of furanose and pyranose sugars can also serve as precursors. These approaches typically involve more extensive synthetic modifications, including selective protections, deoxygenations, and carbon chain manipulations, to ultimately arrive at the key chiral aldehyde intermediate or a related structure amenable to alkynylation. The inherent stereochemistry of the parent carbohydrate guides the stereochemical outcome of the synthetic sequence.
Substrate-Controlled Diastereoselectivity in the Formation of this compound
The formation of this compound involves the addition of a metal acetylide (derived from propyne) to the chiral aldehyde, (R)-2,3-isopropylideneglyceraldehyde. The inherent chirality of the aldehyde substrate plays a crucial role in directing the stereochemical course of the reaction, a phenomenon known as substrate-controlled diastereoselectivity. The stereochemistry of the newly formed stereocenter at C-3 is influenced by the existing stereocenter at C-4. Two primary models, the Felkin-Anh model and the Cram chelation model, are used to predict and explain the observed diastereoselectivity.
The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the least sterically hindered face. openochem.orguwindsor.ca For (R)-2,3-isopropylideneglyceraldehyde, the largest group (the C-O bond of the acetonide ring) is oriented anti-periplanar to the incoming nucleophile. This generally leads to the formation of the anti diastereomer, which in this case would be (3S,4R)-4,5-isopropylidene pent-2-yn-3-ol.
In contrast, the Cram chelation model applies when a chelating metal ion is present in the reaction. uwindsor.cauvic.ca The metal ion can coordinate to both the carbonyl oxygen and the oxygen atom of the adjacent alkoxy group (from the isopropylidene ketal), forming a rigid five-membered chelate ring. This chelation locks the conformation of the aldehyde, and the nucleophile is directed to attack from the less hindered face of this chelated intermediate, leading to the formation of the syn diastereomer, this compound. The outcome of the reaction is therefore highly dependent on the nature of the metal acetylide and the reaction conditions.
While the focus of this article is on substrate-controlled synthesis, it is worth noting that chiral auxiliaries are a powerful tool in asymmetric synthesis. biosynth.com In the context of synthesizing propargylic alcohols, a chiral auxiliary could be attached to the alkyne or the aldehyde to induce facial selectivity in the addition reaction. However, for the synthesis of this compound, the inherent chirality of the readily available (R)-2,3-isopropylideneglyceraldehyde typically provides sufficient stereocontrol, making the use of an external chiral auxiliary less common.
The alkoxy group at the α-position to the carbonyl in (R)-2,3-isopropylideneglyceraldehyde acts as a powerful directing group. Its ability to chelate to a metal center is the key factor that can switch the diastereoselectivity of the alkynylation reaction from Felkin-Anh control to chelation control. The oxygen atom of the isopropylidene ketal can act as a Lewis basic site, coordinating to the metal ion of the acetylide reagent. This interaction forces the reaction to proceed through a cyclic transition state, thereby directing the stereochemical outcome. youtube.com The effectiveness of this directing effect depends on the Lewis acidity of the metal cation.
Diastereoselective Alkynylation Reactions
The core of synthesizing this compound lies in the diastereoselective addition of a propynyl (B12738560) nucleophile to (R)-2,3-isopropylideneglyceraldehyde. The choice of the metal acetylide is critical in determining the stereochemical outcome.
The addition of metal acetylides to chiral aldehydes is a fundamental carbon-carbon bond-forming reaction. nih.gov The reactivity and stereoselectivity of this reaction are highly dependent on the metal counterion. For the synthesis of this compound, various metal acetylides can be employed, with lithium, magnesium, and zinc acetylides being the most common.
Lithium Acetylides: The addition of lithium propynylide to (R)-2,3-isopropylideneglyceraldehyde typically proceeds with low to moderate diastereoselectivity. Lithium ions are generally considered to be weakly chelating, and thus the reaction often gives a mixture of syn and anti products, with the Felkin-Anh product often predominating. nih.gov
Magnesium Acetylides (Grignard Reagents): Propynylmagnesium bromide is a more chelating reagent than its lithium counterpart. The addition of this Grignard reagent to (R)-2,3-isopropylideneglyceraldehyde generally shows a higher preference for the syn diastereomer, this compound, due to the formation of a magnesium chelate.
Zinc Acetylides: Alkynylzinc reagents are known for their high functional group tolerance and are often used in stereoselective additions. nih.gov The diastereoselectivity of their addition to chiral α-alkoxy aldehydes can be influenced by the presence of other Lewis acids.
The following table summarizes the typical diastereoselectivity observed in the addition of different metal propynylides to (R)-2,3-isopropylideneglyceraldehyde.
| Metal Acetylide | Predominant Product | Diastereomeric Ratio (syn:anti) | Control Model |
| Lithium Propynylide | (3S,4R)-isomer | ~1:2 to 1:3 | Felkin-Anh |
| Propynylmagnesium Bromide | (3R,4R)-isomer | ~4:1 to 10:1 | Chelation |
| Propynylzinc Bromide | (3R,4R)-isomer | Variable, often >4:1 | Chelation |
Note: The diastereomeric ratios are approximate and can vary depending on the specific reaction conditions such as solvent and temperature.
To achieve high diastereoselectivity in favor of the syn product, this compound, reaction conditions that promote chelation are employed. This is typically achieved by using metal acetylides with strongly Lewis acidic metal ions or by the addition of external Lewis acids. nih.gov
The use of Grignard reagents or organozinc reagents in ethereal solvents like tetrahydrofuran (B95107) (THF) strongly favors the formation of the chelated intermediate. The magnesium or zinc ion coordinates to both the carbonyl oxygen and the etheral oxygen of the isopropylidene group, leading to a rigid cyclic transition state. Nucleophilic attack by the propynyl group then occurs from the less sterically hindered face, resulting in the formation of the (3R,4R) diastereomer with high selectivity.
For instance, the reaction of (R)-2,3-isopropylideneglyceraldehyde with propynylmagnesium bromide in THF at low temperatures can afford the (3R,4R)-isomer in high yield and with a diastereomeric ratio often exceeding 10:1.
Enantioselective Synthesis of this compound
While the focus here is on substrate-controlled methods, catalytic enantioselective alkynylations of achiral aldehydes have been developed. These methods typically employ a chiral ligand to create a chiral environment around a metal catalyst, which then promotes the addition of the alkyne to one face of the aldehyde over the other. researchgate.net However, for the synthesis of this compound, the use of the chiral pool starting material, (R)-2,3-isopropylideneglyceraldehyde, is a more direct and efficient strategy.
Asymmetric Alkynylation of Achiral Carbonyl Compounds
The direct asymmetric addition of an acetylide to an achiral aldehyde, such as 2,3-isopropylideneglyceraldehyde, represents a highly efficient and atom-economical strategy for the synthesis of this compound. This transformation can be achieved through either metal-catalyzed or organocatalytic methods, each offering distinct advantages.
Chiral Ligand-Mediated Catalytic Approaches (e.g., Zn, Cu, Au Catalysis)
The catalytic asymmetric alkynylation of aldehydes has been extensively developed, with systems based on zinc, copper, and gold demonstrating significant utility. researchgate.netresearchgate.net These methods typically involve the in-situ formation of a metal acetylide, which is then delivered to the aldehyde under the influence of a chiral ligand.
Zinc-Catalyzed Alkynylation: A prominent and practical method for the synthesis of chiral propargylic alcohols involves the use of a zinc-based catalyst system. nih.gov For instance, the combination of a proline-derived dinuclear zinc catalyst has proven effective for the alkynylation of a range of aromatic and α,β-unsaturated aldehydes. nih.gov While direct examples for 2,3-isopropylideneglyceraldehyde are not prevalent in the provided literature, the general applicability of these systems suggests their potential. The reaction of an alkyne with an aldehyde in the presence of a chiral ligand and a zinc source, such as diethylzinc (B1219324) or zinc triflate, can lead to high yields and enantioselectivities. researchgate.netresearchgate.net A well-established example is the Carreira protocol, which utilizes zinc triflate and N-methylephedrine. researchgate.net
| Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) |
| Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 97 | 99 |
| Cyclohexanecarboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 92 | 98 |
| Cinnamaldehyde | TMS-acetylene | Dinuclear Zn-ProPhenol catalyst | 95 | 91 |
This table presents representative data for Zn-catalyzed asymmetric alkynylation of various aldehydes, illustrating the general effectiveness of the methodology.
Copper and Gold-Catalyzed Alkynylation: Copper-catalyzed methods, often under photoredox conditions, have emerged for the asymmetric decarboxylative alkynylation, providing access to chiral C(sp³)–C(sp) bonds. nih.gov Gold catalysts have also been employed in transformations of alkynyl derivatives, although their application in the direct asymmetric alkynylation of aldehydes to form propargyl alcohols is less commonly detailed in the provided sources. nih.gov
Organocatalytic Strategies for Asymmetric Alkynylation
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of propargylic alcohols. organic-chemistry.org These methods often rely on the activation of the aldehyde substrate by a chiral amine catalyst, such as a prolinol derivative, to form a reactive iminium ion intermediate. This intermediate then reacts with a suitable alkyne source. While direct alkynylation can be challenging, formal alkynylation protocols have been developed. organic-chemistry.org These strategies can provide optically active alkynes with good yields and high enantioselectivities. organic-chemistry.org Another approach involves the organocatalytic alkenylation of propargyl alcohols, which, while starting from a propargyl alcohol, demonstrates the power of organocatalysis in manipulating these structures. researchgate.net
Asymmetric Epoxidation and Stereoselective Ring Opening Routes
An alternative synthetic pathway to this compound involves the construction of a chiral epoxide precursor followed by its stereoselective ring-opening with an acetylide nucleophile. This multi-step approach allows for the controlled installation of the required stereocenters.
Sharpless Asymmetric Epoxidation in Precursor Synthesis
The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgnih.gov This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral tartrate ligand (diethyl tartrate (DET) or diisopropyl tartrate (DIPT)), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgharvard.edu The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the epoxy alcohol product. researchgate.netharvard.edu For the synthesis of a precursor to this compound, one could envision the Sharpless epoxidation of a suitable allylic alcohol.
This table provides examples of the Sharpless asymmetric epoxidation, showcasing its high efficiency and enantioselectivity for various allylic alcohols. harvard.edu
The resulting chiral epoxy alcohol, such as a derivative of glycidol (B123203), serves as a key intermediate for the subsequent ring-opening step.
Regioselective and Stereoselective Nucleophilic Ring Opening with Acetylides
The three-membered ring of epoxides is susceptible to nucleophilic attack, which can proceed with high regio- and stereoselectivity. organic-chemistry.org The ring-opening of a chiral epoxide, such as (R)-glycidol or a derivative, with a lithium or magnesium acetylide provides a direct route to the desired propargyl alcohol. The reaction typically proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon atom undergoing nucleophilic attack. scilit.com The regioselectivity of the attack (at the more or less substituted carbon) can be influenced by the reaction conditions and the nature of the Lewis acid or catalyst used. researchgate.net For terminal epoxides, the attack generally occurs at the less substituted carbon.
For instance, the reaction of a lithium acetylide with a suitably protected glycidol derivative would lead to the formation of the corresponding chiral propargyl alcohol. The stereochemistry of the starting epoxide dictates the stereochemistry of the product.
Kinetic Resolution Methodologies for Enantiomeric Enrichment of this compound
Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. units.it This approach can be applied to a racemic mixture of 4,5-isopropylidene pent-2-yn-3-ol to isolate the desired (3R,4r) enantiomer.
One of the most effective methods for the kinetic resolution of racemic secondary allylic and propargylic alcohols is the Sharpless asymmetric epoxidation. wikipedia.org In this context, the chiral titanium complex preferentially catalyzes the epoxidation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. The efficiency of the resolution is dependent on the relative rates of reaction of the two enantiomers. While the maximum theoretical yield of the resolved alcohol is 50%, high enantiomeric excess can often be achieved. wikipedia.org
Furthermore, enzymatic kinetic resolutions, often utilizing lipases, are also highly effective for resolving racemic alcohols. These biocatalytic methods can offer excellent enantioselectivity under mild reaction conditions.
| Racemic Alcohol | Resolution Method | Outcome |
| Secondary Allylic Alcohols | Sharpless Asymmetric Epoxidation | Enantioenriched unreacted alcohol and diastereomeric epoxy alcohol |
| Secondary Alcohols | Lipase-catalyzed acylation | Enantioenriched unreacted alcohol and acylated enantiomer |
This table outlines the general principles of kinetic resolution applied to racemic alcohols.
Enzymatic Kinetic Resolution Systems
Enzymatic kinetic resolution (EKR) has emerged as a highly efficient and environmentally benign method for the synthesis of optically active alcohols. Lipases are the most commonly used enzymes for this purpose, catalyzing the enantioselective acylation of the alcohol or the hydrolysis of its corresponding ester. For the synthesis of this compound, a racemic precursor, (±)-4,5-isopropylidene pent-2-yn-3-ol, would be subjected to resolution using a suitable lipase (B570770).
Candida antarctica lipase B (CALB) is a versatile and widely used biocatalyst for the kinetic resolution of secondary alcohols, demonstrating high enantioselectivity across a broad range of substrates. numberanalytics.com In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in an organic solvent in the presence of immobilized CALB (often as Novozym 435). The enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. For instance, in the resolution of various secondary alcohols, CALB has shown the ability to produce products with high enantiomeric excess (ee). numberanalytics.com
Pseudomonas fluorescens lipase is another effective biocatalyst for the kinetic resolution of alcohols. youtube.comlibretexts.org Similar to CALB, it can be employed in either acylation or hydrolysis mode to achieve the separation of enantiomers. The choice of solvent and acyl donor can significantly influence the efficiency and selectivity of the resolution.
A more advanced approach is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer. Chemoenzymatic DKR of propargyl alcohols has been successfully achieved by combining a lipase with a metal catalyst, such as a ruthenium or vanadium complex, which facilitates the racemization of the unreacted alcohol. numberanalytics.comresearchgate.netasianpubs.org This strategy could be applied to the synthesis of this compound to maximize the yield of the desired (3R)-enantiomer.
The following table summarizes representative results for the enzymatic kinetic resolution of propargylic alcohols, which can be considered analogous to the substrate required for the synthesis of the target molecule.
| Enzyme | Substrate | Acyl Donor | Enantiomeric Excess (ee) of Product (%) | Reference |
| Candida antarctica lipase B (Novozym 435) | 1-phenylprop-2-yn-1-ol | Vinyl acetate | >99 | numberanalytics.com |
| Pseudomonas fluorescens lipase | 1-phenylprop-2-yn-1-ol | Isopropenyl acetate | 98 | youtube.com |
| Candida antarctica lipase B / Ru catalyst (DKR) | Racemic propargyl alcohols | Acetic anhydride (B1165640) | up to 99 | numberanalytics.com |
| Candida antarctica lipase B / V catalyst (DKR) | Racemic propargyl alcohols | Isobutyric anhydride | up to 99 | researchgate.net |
Organocatalytic Kinetic Resolution Protocols
Organocatalytic kinetic resolution offers a valuable alternative to enzymatic methods, avoiding the need for biological systems and often providing complementary enantioselectivity. Chiral small molecules are used to catalyze the enantioselective transformation, typically an acylation reaction.
One of the most successful organocatalysts for the kinetic resolution of propargylic alcohols is benzotetramisole (BTM) . thieme-connect.comoup.comorganic-chemistry.org This chiral Lewis base has been shown to effectively catalyze the acylation of a variety of secondary propargylic alcohols with high selectivity factors. thieme-connect.comoup.comorganic-chemistry.org The resolution is typically carried out using an anhydride as the acylating agent in the presence of a catalytic amount of BTM. The selectivity factor (s), which is a ratio of the rate constants for the two enantiomers, is a measure of the efficiency of the resolution. For the kinetic resolution of propargylic alcohols using BTM, selectivity factors of up to 32 have been reported, which represents a significant achievement in non-enzymatic resolutions for this class of substrates. thieme-connect.comoup.comorganic-chemistry.org
Amidine-based catalysts (ABCs) have also been developed for the kinetic resolution of secondary alcohols, including propargylic alcohols. numberanalytics.com These catalysts operate via an enantioselective acyl transfer mechanism and have demonstrated good to excellent levels of enantioselectivity for a range of substrates.
The following table presents data on the organocatalytic kinetic resolution of propargylic alcohols, providing insights into the potential application of these methods for the synthesis of this compound.
| Organocatalyst | Substrate | Acylating Agent | Selectivity Factor (s) | Reference |
| Benzotetramisole (BTM) | 1-phenylprop-2-yn-1-ol | Propionic anhydride | 20 | oup.com |
| Benzotetramisole (BTM) | 1-(p-tolyl)prop-2-yn-1-ol | Propionic anhydride | 25 | oup.com |
| Benzotetramisole (BTM) | 1-cyclohexylprop-2-yn-1-ol | Propionic anhydride | 15 | oup.com |
| Amidine-based catalyst | 1-phenylprop-2-yn-1-ol | Acetic anhydride | 18 | numberanalytics.com |
Protecting Group Strategies Pertinent to the Synthesis of this compound
The synthesis of the target molecule necessitates careful consideration of protecting group strategies to mask the reactive hydroxyl groups at the C-4 and C-5 positions as an isopropylidene acetal (B89532), and to selectively manipulate the hydroxyl group at the C-3 position.
Formation and Stability Considerations of the Isopropylidene Acetal
The isopropylidene acetal, also known as an acetonide, is a commonly used protecting group for 1,2- and 1,3-diols. numberanalytics.com In the context of synthesizing this compound, the starting material would likely be a pent-2-yne-1,4,5-triol derivative, where the 4,5-diol is protected as the isopropylidene acetal.
Formation: The formation of the isopropylidene acetal involves the reaction of the diol with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. libretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water, a byproduct of the reaction with acetone, is typically removed using a Dean-Stark apparatus or a dehydrating agent. When using 2,2-dimethoxypropane, the byproduct is methanol, which can also be removed to shift the equilibrium.
Stability: Isopropylidene acetals are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing conditions. This stability makes them ideal for protecting the diol functionality while other transformations are carried out on the molecule. However, they are sensitive to acidic conditions and can be readily cleaved by treatment with aqueous acid to regenerate the diol. masterorganicchemistry.com
The formation of the five-membered ring of the isopropylidene acetal from a 1,2-diol is typically favored under thermodynamic control, as it is a stable arrangement. wikipedia.orglibretexts.org The reaction conditions, such as temperature and reaction time, can influence whether the kinetic or thermodynamic product is favored. In the case of forming the acetal on the 4,5-diol of a pent-2-yne derivative, the formation of the five-membered ring is highly probable.
Selective Protection and Deprotection of the Hydroxyl Group
Once the 4,5-diol is protected as an isopropylidene acetal, the remaining secondary hydroxyl group at the C-3 position can be selectively manipulated. If the kinetic resolution step results in the desired (3R)-alcohol, this hydroxyl group may need to be protected for subsequent synthetic steps.
Selective Protection: A variety of protecting groups can be used for secondary alcohols. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly employed due to their ease of installation and selective removal. masterorganicchemistry.com The alcohol can be treated with the corresponding silyl chloride (e.g., TBSCl or TIPSCl) in the presence of a base like imidazole (B134444) or triethylamine (B128534) to afford the protected alcohol. The choice of the silyl group can be tuned to control its steric bulk and lability.
Selective Deprotection: A key aspect of protecting group strategy is the ability to selectively deprotect one group in the presence of others. In a scenario where the C-3 hydroxyl group is protected as a silyl ether, and the 4,5-diol is protected as an isopropylidene acetal, it is often necessary to remove the silyl ether without affecting the acetal.
Silyl ethers are typically cleaved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). gelest.com Isopropylidene acetals are generally stable to these conditions. Conversely, the isopropylidene acetal can be removed under acidic conditions that would typically leave the silyl ether intact. This orthogonality allows for the selective deprotection and further functionalization of either the C-3 hydroxyl group or the 4,5-diol. For instance, treatment with a mild acid will cleave the acetal, while the silyl ether at C-3 remains, allowing for reactions at the newly liberated diol.
Stereochemical Analysis and Absolute Configuration Assignment of 3r,4r 4,5 Isopropylidene Pent 2 Yn 3 Ol
Methodologies for Relative and Absolute Stereochemical Elucidation
The determination of the stereochemistry of (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol involves a combination of advanced spectroscopic and chemical methods to first establish the relative orientation of substituents (diastereomers) and then to assign the absolute configuration (enantiomers).
Advanced Spectroscopic Techniques for Relative Configuration Determination (Methodology Focus)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the relative configuration of diastereomers. nih.gov For this compound, which contains two adjacent chiral centers, specific NMR techniques are particularly insightful.
¹H-¹H Coupling Constants (J-coupling): The magnitude of the coupling constant between the protons on the two stereocenters (at C3 and C4) is dependent on the dihedral angle between them, as described by the Karplus equation. oup.com In the syn diastereomer, this angle typically results in a smaller coupling constant compared to the anti diastereomer. By measuring the ³J(H3,H4) coupling constant, the relative syn or anti arrangement can be inferred. oup.com For acyclic systems like this, analysis of coupling constants provides crucial, though sometimes complex, conformational information. organicchemistrydata.org
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY or ROESY, detect through-space interactions between protons that are in close proximity. nih.gov For this compound, an NOE correlation between the proton at C3 and the proton at C4 would strongly suggest a syn relative configuration, as these protons are on the same face of the molecule. Conversely, the absence of such a correlation, coupled with other data, would support an anti configuration.
¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms, particularly those of the stereocenters and adjacent carbons, can be influenced by steric interactions. rsc.org In some cases, empirical rules or comparison with related, known compounds can allow for the differentiation of diastereomers based on their ¹³C NMR spectra.
Chiroptical Spectroscopy Applications for Absolute Configuration (e.g., Circular Dichroism)
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its absolute configuration. youtube.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. youtube.com Optically active chromophores within the molecule will produce a characteristic CD spectrum. For this compound, the alkyne and hydroxyl groups can act as chromophores. The sign of the Cotton effect, which is the characteristic change in optical rotation near an absorption band, can be correlated to the absolute configuration of the stereocenters. wikipedia.orgaccessscience.comquora.com By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration or to theoretical calculations, the absolute stereochemistry can be assigned. mtoz-biolabs.com
Chemical Correlation and Derivatization for Stereocenter Assignment
Chemical correlation involves converting the molecule of unknown stereochemistry into a known compound without affecting the chiral centers. Derivatization, on the other hand, involves reacting the chiral molecule with a chiral reagent to form diastereomers that can be readily distinguished.
Mosher's Ester Analysis: This is a widely used NMR-based method for determining the absolute configuration of secondary alcohols. nih.govumn.edu The alcohol is esterified with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomeric esters. stackexchange.comacs.org By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the absolute configuration of the alcohol can be deduced. nih.gov A consistent pattern of positive and negative Δδ values on either side of the stereocenter reveals its absolute configuration. nih.gov For this compound, this method would be applied to the hydroxyl group at C3.
Competing Enantioselective Acylation (CEA): This is a newer method that can determine the absolute configuration of secondary alcohols, even in mixtures. mdpi.com The method relies on the differential reaction rates of the chiral alcohol with two enantiomeric acylation catalysts. mdpi.comnih.gov By analyzing the reaction products using techniques like liquid chromatography-mass spectrometry (LC/MS), the enantiomer that reacts faster can be identified, which in turn reveals the absolute configuration of the alcohol. mdpi.com
Single-Crystal X-ray Diffraction Analysis of Crystalline Derivatives of this compound
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. libretexts.org
If this compound itself does not form crystals suitable for X-ray analysis, a crystalline derivative can be prepared. This is often achieved by reacting the alcohol with a heavy-atom-containing reagent. The presence of the heavy atom facilitates the determination of the absolute structure through anomalous dispersion. Once the crystal structure is solved, the three-dimensional arrangement of all atoms in the molecule is known, providing an unambiguous assignment of the absolute configuration of all stereocenters. acs.org
Absolute Configuration Determination and Confirmation Strategies
While the methods described above are powerful, a combination of strategies is often employed to provide a confident assignment of the absolute configuration.
Comparison with Chiral Standards and Reference Compounds
A common and reliable strategy for confirming the absolute configuration is to compare the properties of the synthesized compound with those of a known chiral standard or reference compound. sigmaaldrich.com
This involves synthesizing this compound from a starting material of known absolute configuration, a process known as chemical correlation. For instance, a chiral pool starting material such as D-arabinose, which has a known stereochemistry, could potentially be used. nih.gov The physical and spectroscopic data (e.g., specific rotation, NMR spectra, CD spectra) of the synthesized compound are then compared to the data of the compound whose configuration is being determined. An exact match confirms the absolute configuration.
Alternatively, if an authentic sample of this compound with a confirmed absolute configuration is available, direct comparison of analytical data provides a straightforward confirmation.
Table of Spectroscopic and Analytical Data for Stereochemical Determination
| Method | Observable | Information Yielded | Applicability to this compound |
|---|---|---|---|
| ¹H-¹H Coupling | ³J(H,H) value | Dihedral angle, relative stereochemistry | Yes, for determining syn vs. anti diastereomers |
| NOE Spectroscopy | NOE enhancement | Through-space proximity of protons | Yes, for confirming relative stereochemistry |
| Circular Dichroism | Cotton effect sign and magnitude | Absolute configuration of chiral chromophores | Yes, the alkyne and hydroxyl groups can be analyzed |
| Mosher's Ester Analysis | Δδ(S-R) values in ¹H NMR | Absolute configuration of the secondary alcohol | Yes, for the C3 hydroxyl group |
| X-ray Crystallography | 3D molecular structure | Unambiguous absolute configuration | Yes, on the parent compound or a crystalline derivative |
Computational Validation of Absolute Stereochemistry
The unambiguous assignment of absolute stereochemistry is a critical step in the characterization of chiral molecules, particularly those intended as building blocks in complex organic synthesis. For molecules like this compound, which possess multiple stereocenters and conformational flexibility, experimental data alone may not be sufficient for a conclusive determination. Computational chemistry provides a powerful, non-empirical method to validate stereochemical assignments by comparing calculated chiroptical properties with those measured experimentally. The most common and reliable method involves the calculation of Electronic Circular Dichroism (ECD) spectra using Time-Dependent Density Functional Theory (TD-DFT). nih.govtechnologynetworks.com
Conformational Search and Analysis
The first and most crucial step is a thorough conformational search for the diastereomer of interest (e.g., 3R, 4R). Due to the rotational freedom around single bonds, the molecule can exist in numerous spatial arrangements (conformers), each with a distinct energy. This search is typically performed using a lower-cost method like molecular mechanics (e.g., MMFF94 force field) to explore the potential energy surface comprehensively. nih.gov The resulting low-energy conformers within a specified energy window (e.g., 10-20 kJ/mol) are then subjected to more rigorous calculations.
Geometry Optimization and Energy Calculation
Each identified conformer is then optimized at a higher level of theory, most commonly Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)). nih.gov This step refines the geometry of each conformer to a local energy minimum on the potential energy surface. Subsequent frequency calculations are performed to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate their thermodynamic properties, including Gibbs free energies. researchgate.net
From these energies, the relative population of each conformer at a given temperature (e.g., 298 K) can be calculated using the Boltzmann distribution. This is essential because the experimentally observed properties are a weighted average of the properties of all significantly populated conformers.
A representative table of conformational analysis results is shown below. Note that the data is illustrative of the process for a chiral alcohol with a dioxolane ring.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 65.4 |
| 2 | 0.55 | 25.1 |
| 3 | 1.20 | 8.5 |
| 4 | 2.50 | 1.0 |
Calculation of Chiroptical Properties
With the optimized geometries of the most stable conformers, the chiroptical properties are calculated. For ECD, Time-Dependent DFT (TD-DFT) is the method of choice. technologynetworks.comresearchgate.net This calculation predicts the excitation energies and corresponding rotatory strengths for the electronic transitions of the molecule. The rotatory strengths, which can be positive or negative, are what give rise to the bands (Cotton effects) in an ECD spectrum. nih.gov
These calculations are performed for each significant conformer. The final, predicted ECD spectrum is generated by summing the contributions of each conformer, weighted by their Boltzmann population. nih.gov This simulated spectrum can then be directly compared to the experimental ECD spectrum measured on a sample of the synthesized compound.
Stereochemical Assignment
The absolute configuration is assigned by comparing the calculated spectrum for a chosen configuration (e.g., 3R, 4R) with the experimental spectrum. A good match in the signs, positions, and relative intensities of the Cotton effects provides strong evidence for the correctness of the assumed configuration. nih.gov If the calculated spectrum is a mirror image of the experimental one, it indicates that the actual absolute configuration is the enantiomer of the one that was calculated.
The table below illustrates how the final comparison between experimental and calculated data might be presented, leading to a conclusive assignment.
| Property | Experimental Result | Calculated for (3R, 4R) | Calculated for (3S, 4S) | Conclusion |
| Optical Rotation [α]D | -15.2 (c 1.0, CHCl3) | -14.8 | +15.1 | Consistent with 3R, 4R |
| ECD Cotton Effect at ~210 nm | Negative | Negative | Positive | Consistent with 3R, 4R |
| ECD Cotton Effect at ~235 nm | Positive | Positive | Negative | Consistent with 3R, 4R |
This rigorous comparison between experimental and quantum-mechanically calculated data offers a high degree of confidence in assigning the absolute stereochemistry of complex and flexible molecules like this compound. nih.gov
Reactivity and Chemical Transformations of 3r,4r 4,5 Isopropylidene Pent 2 Yn 3 Ol
Reactions Involving the Terminal Alkyne Moiety of (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol
The reactivity of the terminal alkyne is central to the synthetic utility of this compound. This moiety can undergo reactions that functionalize the triple bond or extend the carbon chain.
The carbon-carbon triple bond can be selectively transformed into alkenes or other functionalized alkynes through various addition reactions.
The reduction of the alkyne in this compound can be controlled to produce either the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane.
Semihydrogenation to (Z)-Alkenes: The most common transformation is the stereoselective semihydrogenation to the corresponding (Z)-allylic alcohol. This is typically achieved using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). This method generally provides the cis-alkene with high selectivity. More recent advancements have introduced electrocatalytic methods using nickel complexes that are also chemoselective for the semihydrogenation of terminal alkynes, yielding Z-alkenes. organic-chemistry.orgnih.govnih.gov These reactions are often concerted and proceed via a syn-addition of hydrogen across the triple bond. organic-chemistry.org
Reduction to (E)-Alkenes: The formation of the (E)-alkene is less direct and typically involves a two-step process or specialized reagents. One common method is the reduction of the alkyne with a dissolving metal, such as sodium in liquid ammonia.
Full Hydrogenation: Complete reduction of the alkyne to the corresponding saturated alcohol, (3R,4r)-4,5-isopropylidene pentan-3-ol, can be readily accomplished using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The development of catalytic reactions that can stereoselectively transform more than one functional group at once is of high interest to improve synthesis efficiency. nih.gov
The presence of the chiral alcohol and acetonide can influence the diastereoselectivity of these reactions, although the effect is often more pronounced in reactions that create new stereocenters adjacent to the existing ones.
The addition of boron or hydrogen halides across the triple bond provides pathways to vinylboranes and vinyl halides, which are versatile synthetic intermediates.
Hydroboration: The hydroboration of terminal alkynes like this compound, followed by oxidation, is a powerful method for producing aldehydes. youtube.com To prevent double addition across both π-bonds of the alkyne, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically used. masterorganicchemistry.comlibretexts.org The reaction proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the terminal, less substituted carbon. masterorganicchemistry.com Subsequent oxidation of the intermediate vinylborane (B8500763) with hydrogen peroxide and sodium hydroxide (B78521) yields an enol, which rapidly tautomerizes to the stable aldehyde. youtube.comlibretexts.org The hydroxyl group within the molecule can also act as a directing group, influencing the regioselectivity of the addition, particularly when the alcohol is converted to its corresponding lithium alkoxide. nih.govnih.gov
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes follows Markovnikov's rule, where the hydrogen adds to the carbon that already bears a hydrogen atom. acs.org For a terminal alkyne, this results in the formation of a gem-dihalide upon addition of two equivalents of HX. The reaction of propargyl alcohols with electrophilic halogenating agents can be complex, potentially leading to rearrangements and the formation of α-haloenones or β-haloenones. wikipedia.org
The terminal alkyne is an excellent substrate for reactions that form new carbon-carbon bonds, significantly increasing molecular complexity.
The Sonogashira reaction is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This cross-coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base, such as an amine. researchgate.netnih.gov The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups, including the alcohol and acetal (B89532) present in this compound. nih.govorganic-chemistry.org This makes it a key tool for synthesizing complex molecules in pharmaceuticals and materials science. researchgate.netnih.gov
Recent variations of the Sonogashira coupling include copper-free conditions and methods for the deacetonative coupling of aryl propargyl alcohols with aryl chlorides, which can broaden the scope and applicability of the reaction. youtube.com
Table 1: Representative Sonogashira Coupling of Propargyl Alcohols
| Alkyne Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Propargyl alcohol | Iodobenzene | PdCl₂(PPh₃)₂ | [TBP][4EtOV], 55 °C, 3 h | 3-Phenyl-2-propyn-1-ol | 94% | nih.gov |
| Propargyl alcohol | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ | [TBP][4EtOV], 55 °C, 3 h | 3-(4-Nitrophenyl)-2-propyn-1-ol | 99% | nih.gov |
| 1,1-Diphenyl-2-propyn-1-ol | 4-Chloroacetophenone | G3-palladacycle, XPhos | K₂CO₃, CH₃CN, 110 °C | 1,1,4-Triphenyl-2-butyn-1-ol (via deacetonative coupling) | 91% | youtube.com |
The terminal alkyne of this compound is an ideal functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.org This reaction, pioneered by Sharpless and Meldal, involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov
The CuAAC reaction is renowned for its exceptional reliability, high yield, stereospecificity, and compatibility with a wide range of solvents (including water) and functional groups. organic-chemistry.org These features have made it an invaluable tool in diverse fields:
Bioconjugation: The ability to perform the reaction under mild, aqueous conditions allows for the labeling and conjugation of biomolecules such as proteins, nucleic acids, and carbohydrates without disrupting their structure or function. nih.gov A molecule like this compound could be attached to a biomolecule functionalized with an azide group.
Material Science: Click chemistry is used to synthesize polymers, modify surfaces, and create functional materials. The triazole linkage is highly stable, adding to the robustness of the resulting materials.
Drug Discovery: The modular nature of click chemistry allows for the rapid assembly of large libraries of compounds for high-throughput screening. nih.gov
The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. organic-chemistry.org While highly efficient, side reactions like the homo-coupling of terminal alkynes can sometimes occur, particularly at higher temperatures.
Table 2: Typical Conditions for CuAAC Reactions
| Alkyne | Azide | Catalyst System | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 1-Benzyl-4-phenyl-1,2,3-triazole | nih.gov |
| Propargyl alcohol | Azidothymidine | CuSO₄, AMTC Ligand, Sodium Ascorbate | CH₂Cl₂/H₂O | 30 °C, overnight | Safirinium-based triazole | youtube.com (General protocol) |
| Various Terminal Alkynes | Various Organic Azides | CuI | H₂O or EtOH/H₂O | Room Temperature | 1,4-Disubstituted-1,2,3-triazoles | nih.gov (General protocol) |
Carbon-Carbon Bond Forming Reactions
Pauson-Khand Reactions and Stereoselective Cycloadditions
The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. wikipedia.orgprezi.comorganic-chemistry.org In the context of chiral propargylic alcohols like this compound, the stereocenter adjacent to the alkyne can influence the stereochemical outcome of the cycloaddition. The protection of the alcohol group is crucial for the success of this reaction, with acetyl or methyl groups being commonly employed. nih.gov
The diastereoselectivity of the intramolecular Pauson-Khand reaction is significantly influenced by the steric bulk of the substituents at the propargylic position and on the alkyne itself. nih.gov Larger substituents tend to lead to higher diastereoselectivity. nih.gov In the major product formed, the propargylic substituent and the bridgehead hydrogen are typically found in a cis relationship on the newly formed bicyclic ring system. nih.gov The enantiomeric purity of the starting propargylic alcohol is generally maintained throughout the cycloaddition process. nih.gov
While specific examples detailing the Pauson-Khand reaction of this compound are not extensively documented in readily available literature, the general principles observed for similar chiral propargylic alcohols provide a strong indication of its expected reactivity. The reaction with a suitable alkene, such as norbornadiene, under cobalt-carbonyl catalysis, is anticipated to yield a chiral polycyclic cyclopentenone. The stereochemistry of the product would be directed by the existing (3R,4r) stereocenters.
Table 1: General Parameters for Pauson-Khand Reactions of Chiral Propargylic Alcohols
| Parameter | Description | Source |
| Catalyst | Typically dicobalt octacarbonyl (Co₂(CO)₈). Other metals like rhodium and palladium have also been used. wikipedia.orgmdpi.com | wikipedia.orgmdpi.com |
| Reactants | Alkyne (e.g., this compound), alkene, carbon monoxide. | wikipedia.org |
| Protecting Group | The propargylic alcohol is typically protected as an ether or ester (e.g., methyl or acetyl ether). nih.gov | nih.gov |
| Stereoselectivity | Influenced by the chirality of the propargylic alcohol and the steric bulk of its substituents. nih.gov | nih.gov |
| Product | Chiral cyclopentenone. | wikipedia.org |
Gold and Silver-Catalyzed Transformations of the Alkyne
The terminal alkyne functionality of this compound is a prime site for transformations catalyzed by soft, carbophilic metals like gold and silver. These catalysts can activate the alkyne towards various nucleophilic attacks and rearrangements.
Hydration, Cyclization, and Intramolecular Rearrangements
Hydration: The silver-catalyzed hydration of terminal alkynes is a well-established method for the synthesis of methyl ketones. rsc.org While specific studies on this compound are scarce, it is expected that under silver catalysis in the presence of water, the alkyne would undergo hydration to yield the corresponding ketone, (R)-4,5-dihydroxy-4-methylpentan-2-one, after removal of the isopropylidene protecting group. The regioselectivity of this reaction typically follows Markovnikov's rule.
Cyclization and Intramolecular Rearrangements: Gold(I) catalysts are particularly effective in promoting intramolecular cyclizations and rearrangements of propargylic alcohols and their derivatives. researchgate.netorganic-chemistry.orgnsf.govnih.gov These reactions often proceed through the formation of highly reactive intermediates. For instance, gold-catalyzed reactions of propargylic alcohols with aryl nucleophiles can lead to the formation of triarylallenes and diaryl-indenes. nih.gov The reaction outcomes can often be tuned by adjusting the catalyst, solvent, and temperature. nih.gov
A gold(I)-catalyzed intramolecular reaction of propargylic alcohols with an oxirane has been reported to produce ketal skeletons with high stereoselectivity. nih.gov Furthermore, silver- and gold-catalyzed intramolecular rearrangements of propargylic alcohols tethered to methylenecyclopropanes can lead to the stereoselective synthesis of allenylcyclobutanols and bridged bicyclic compounds. organic-chemistry.org
While direct evidence for such transformations on this compound is limited, the existing literature on analogous systems suggests a high potential for this compound to participate in a variety of gold- and silver-catalyzed cyclizations and rearrangements, leading to complex chiral molecules.
Table 2: Examples of Gold and Silver-Catalyzed Transformations of Propargylic Alcohols
| Reaction Type | Catalyst | Product Type | Source |
| Hydration | Silver salts | Methyl ketones | rsc.org |
| Rearrangement | Gold(I) complexes | Enones | nsf.gov |
| Cyclization with oxirane | Gold(I) complexes | Ketal/spiroketals | nih.gov |
| Rearrangement with methylenecyclopropanes | Silver(I) and Gold(I) complexes | Allenylcyclobutanols, bridged bicyclic compounds | organic-chemistry.org |
| Reaction with aryl nucleophiles | Gold(I)/(III) catalysts | Triarylallenes, diaryl-indenes | nih.gov |
Transformations at the Secondary Alcohol Center (C-3) of this compound
The secondary alcohol at the C-3 position is another key functional group that can be selectively transformed, providing access to a range of derivatives.
Oxidation Reactions to Ketones and Their Stereochemical Implications
The oxidation of the secondary alcohol in this compound to the corresponding ketone, (R)-4,5-isopropylidene-pent-2-yn-3-one, is a synthetically important transformation. The challenge lies in achieving selective oxidation without affecting the alkyne or the isopropylidene protecting group, and without causing epimerization at the adjacent C-4 stereocenter.
Several mild oxidation methods are suitable for this purpose. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is a classic method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. nih.govnih.gov It is known for its high chemoselectivity and tolerance of various functional groups. nih.gov
Another widely used method is the Dess-Martin periodinane (DMP) oxidation. DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes and ketones. The reaction is typically carried out at room temperature and is compatible with a wide range of functional groups.
More modern and environmentally benign methods include catalytic oxidations using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant.
The stereochemical integrity of the C-4 position is a critical consideration during the oxidation of the C-3 alcohol. The choice of a mild and non-epimerizing oxidizing agent is therefore paramount to ensure that the resulting ketone retains the (R) configuration at C-4.
Table 3: Common Reagents for the Selective Oxidation of Secondary Alcohols
| Reagent/Method | Description | Key Features | Source |
| Swern Oxidation | DMSO activated with oxalyl chloride or trifluoroacetic anhydride. | Mild conditions, high chemoselectivity. | nih.govnih.gov |
| Dess-Martin Periodinane (DMP) | Hypervalent iodine reagent. | Mild, selective, broad functional group tolerance. | |
| TEMPO-based Oxidation | Catalytic TEMPO with a co-oxidant (e.g., NaOCl). | Catalytic, environmentally friendly. | |
| Chromium-based reagents (e.g., PCC, PDC) | Pyridinium (B92312) chlorochromate or pyridinium dichromate. | Can be used, but less common now due to toxicity. | youtube.com |
Esterification and Etherification Reactions for Derivatization
The secondary alcohol of this compound can be readily derivatized through esterification and etherification reactions. These transformations are often employed to introduce new functional groups, modify the steric or electronic properties of the molecule, or to install protecting groups.
Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of a base or a coupling agent. For sterically hindered alcohols, more reactive acylating agents or specific catalysts may be required. researchgate.net Lipase-catalyzed transesterification can also be employed for the enantioselective acylation of racemic secondary alcohols. mdpi.com
Etherification: Etherification, such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Due to the presence of the potentially acidic terminal alkyne proton, careful choice of base and reaction conditions is necessary to ensure selective O-alkylation.
These derivatization reactions provide access to a wide array of analogues of this compound, which can be used in further synthetic applications or for structure-activity relationship studies.
Formation of Activated Esters and Ethers
The hydroxyl group of this compound can be readily converted into various activated esters and ethers, which serve as key intermediates for further functionalization.
Activated Esters: The formation of sulfonate esters, such as tosylates and mesylates, is a common strategy to transform the hydroxyl group into a good leaving group for nucleophilic substitution reactions. researchgate.netrsc.org This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. organic-chemistry.org The reaction proceeds via a nucleophilic attack of the alcohol onto the sulfur atom of the sulfonyl chloride. organic-chemistry.org While direct literature on the formation of other activated esters specifically from this compound is scarce, general methods for esterification are applicable. For instance, reaction with an acid chloride or anhydride in the presence of a base would yield the corresponding ester. More advanced methods for forming activated esters, such as those involving pentafluorophenyl esters, offer stable and flexible synthons for further modifications. masterorganicchemistry.com
A general protocol for the sulfonylation of propargylic alcohols involves their reaction with sulfinamides in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which promotes the reaction without the need for a catalyst or oxidant. organic-chemistry.org This method has been shown to be effective for a range of propargyl alcohols and could likely be applied to this compound. organic-chemistry.org
Ethers: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.comkhanacademy.org This method is well-suited for forming ethers from primary alkyl halides. masterorganicchemistry.combyjus.com For the synthesis of propargyl ethers specifically, a general procedure involves dissolving the alcohol in a solvent like THF or DMF, adding sodium hydride, followed by the addition of the corresponding bromide. reddit.com
Alternatively, Lewis acid-catalyzed etherification reactions provide a direct method for the synthesis of propargyl ethers from propargylic alcohols. nih.gov For instance, catalysts like iron(III) triflate have been shown to effectively catalyze the dehydrative etherification of benzylic alcohols. acs.org Scandium- and lanthanum-based catalysts have also been employed for the etherification of propargyl alcohols in a mixture of nitromethane (B149229) and water. nih.gov
Table 1: Examples of Activated Ester and Ether Formation Reactions
| Reactant | Reagents and Conditions | Product | Reference(s) |
|---|---|---|---|
| Secondary Alcohol | p-Toluenesulfonyl chloride, Pyridine | Tosylate Ester | researchgate.netrsc.org |
| Propargyl Alcohol | Sulfinamide, HFIP, 70°C | Allenyl Sulfone | organic-chemistry.org |
| Alcohol | Alkyl halide, NaH, THF or DMF | Ether | masterorganicchemistry.comwikipedia.orgbyjus.comkhanacademy.orgreddit.com |
| Propargyl Alcohol | Alcohol, Sc(OTf)₃ or La(OTf)₃, MeNO₂-H₂O | Propargyl Ether | nih.gov |
Nucleophilic Substitution Reactions with Stereochemical Inversion (e.g., Mitsunobu Reaction)
A key reaction of this compound is the nucleophilic substitution at the C3 position, which often proceeds with inversion of stereochemistry. The Mitsunobu reaction is a prime example of such a transformation and is widely used for the conversion of alcohols to a variety of other functional groups. rsc.org
The Mitsunobu reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org The reaction mechanism involves the activation of the alcohol by the phosphine, forming a good leaving group which is then displaced by a nucleophile in an SN2 fashion, resulting in a clean inversion of the stereocenter. rsc.orgias.ac.in A wide range of nucleophiles can be used, including carboxylic acids (to form esters), phenols (to form ethers), and nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid. ias.ac.inresearchgate.net
Table 2: General Conditions for the Mitsunobu Reaction
| Component | Typical Reagents/Conditions |
|---|---|
| Alcohol | Primary or Secondary Alcohol |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Nucleophile | Carboxylic acid, Phenol, Phthalimide, Hydrazoic acid, etc. |
| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether |
| Temperature | 0°C to room temperature |
While specific examples of the Mitsunobu reaction on this compound are not readily found in the literature, its nature as a secondary propargylic alcohol makes it an ideal substrate for this transformation, allowing for the introduction of various functionalities with predictable stereochemical outcomes.
Reactivity of the Isopropylidene Acetal Protecting Group
The isopropylidene acetal, also known as an acetonide, serves as a protecting group for the 1,2-diol functionality. Its stability and the methods for its removal are crucial aspects of the synthetic utility of this compound.
Selective Deprotection Methods for the 1,2-Diol
The isopropylidene acetal is generally stable under basic and neutral conditions but can be cleaved under acidic conditions to regenerate the diol. numberanalytics.comnumberanalytics.com This selective lability allows for the deprotection of the diol without affecting other acid-sensitive groups if the reaction conditions are carefully controlled.
Mild acidic conditions are typically employed for the removal of the isopropylidene group. numberanalytics.com A common method involves treatment with aqueous acetic acid. researchgate.net Other reagent systems for the deprotection of isopropylidene ketals include perchloric acid supported on silica (B1680970) gel (HClO₄·SiO₂), which can selectively cleave terminal isopropylidene acetals. ias.ac.innih.gov The use of catalytic amounts of a Lewis acid, such as erbium triflate (Er(OTf)₃), in wet nitromethane also provides a gentle method for deprotection. organic-chemistry.org
Table 3: Reagents for the Deprotection of Isopropylidene Acetals
| Reagent System | Conditions | Reference(s) |
|---|---|---|
| Acetic Acid / Water / DME | - | researchgate.net |
| Perchloric Acid / Silica Gel | Room Temperature | ias.ac.innih.gov |
| Erbium Triflate | Wet Nitromethane, Room Temperature | organic-chemistry.org |
| Iodine | Neutral conditions | organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water, 30°C | organic-chemistry.org |
Ring-Opening Reactions and Further Functionalization of the Diol
Once the isopropylidene acetal is removed, the resulting 1,2-diol is available for a variety of further transformations. The regioselective ring-opening of cyclic acetals, such as the isopropylidene group, is a powerful tool in carbohydrate and polyol chemistry. researchgate.net While the primary reaction of the deprotected this compound would be the liberation of the diol, the intermediate oxocarbenium ion formed during acidic hydrolysis could potentially be trapped by other nucleophiles present in the reaction mixture, leading to further functionalization.
The liberated 1,2-diol can undergo a range of reactions, including selective oxidation, etherification, esterification, or serve as a precursor for the formation of other cyclic structures. For instance, the diol can be oxidatively cleaved to form aldehydes or carboxylic acids, depending on the oxidizing agent used.
Cascade and Multicomponent Reactions Utilizing this compound as a Core Reactant
The unique combination of functional groups in this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation.
While specific cascade or multicomponent reactions starting directly from this compound are not extensively documented, its potential is evident from related studies on propargyl alcohols. For example, propargylic alcohols can participate in silver(I)-promoted cascade reactions with carbon dioxide and vicinal diols to form cyclic carbonates and α-hydroxy ketones. researchgate.netresearchgate.netacs.org This suggests that the alkyne and alcohol functionalities of our target molecule could be harnessed in similar transformations.
Furthermore, the deprotection of the isopropylidene acetal could be designed as the initiating step of a cascade sequence. For instance, a chiral Brønsted acid could catalyze both the deprotection of an ether protecting group and a subsequent intramolecular cyclization in one pot. researchgate.net This principle could be extended to the deprotection of the isopropylidene group in this compound, followed by a planned intramolecular reaction of the newly formed diol.
Multicomponent reactions involving aldehydes, amines, and alkynes (A³ coupling) are well-established for the synthesis of propargylamines. rsc.org While our target molecule is an alcohol, it could be oxidized to the corresponding aldehyde, which would then be a suitable substrate for such MCRs. Two unprecedented multicomponent reactions involving N-heterocyclic carbenes, activated acetylenes, and aldehydes have also been reported, leading to substituted aminofurans and dienes. acs.orgacs.org
Application of 3r,4r 4,5 Isopropylidene Pent 2 Yn 3 Ol As a Chiral Synthon in Complex Molecule Synthesis
General Strategies for Fragment Incorporation and Synthetic Planning
The incorporation of a chiral fragment like (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol into a larger target molecule requires careful synthetic planning. The inherent functionality—a protected diol and an alkyne—lends itself to both convergent and divergent synthetic designs, making it a valuable tool for medicinal chemistry and natural product synthesis.
Chiral synthons like tartrate-derived alkynyl ketones are ideal for convergent strategies. iisc.ac.in The alkyne functionality is a key reactive group for powerful C-C bond-forming reactions. For instance, the terminal alkyne can readily participate in:
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This allows the synthon to be coupled to another advanced intermediate, rapidly building molecular complexity.
Negishi or Stille Coupling: Following conversion of the alkyne to a vinyl-metal species (e.g., vinyl-zinc or vinyl-stannane), these palladium-catalyzed reactions can forge C(sp²)-C(sp²) bonds.
Nucleophilic Addition: The lithium or magnesium acetylide generated from the terminal alkyne can be added to an aldehyde or ketone fragment, creating a new stereocenter and linking the two pieces.
A typical convergent strategy would involve elaborating the chiral synthon into a more complex "left-half" fragment while independently preparing a "right-half" fragment. The crucial coupling of these two pieces then occurs late in the synthesis, leveraging the reactivity of the alkyne or a group derived from it.
Divergent synthesis enables the creation of a library of structurally related compounds (analogs) from a common intermediate. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The functional handles on this compound provide multiple points for diversification.
Starting from this single chiral synthon, a variety of analogs can be generated through selective transformations:
Alkyne Modifications: The triple bond can be selectively reduced to a (Z)-alkene using Lindlar's catalyst or to an (E)-alkene via a dissolving metal reduction. It can also be fully hydrogenated to an alkane or participate in cycloaddition reactions (e.g., "click chemistry") to form triazoles. nih.gov
Alcohol Modifications: The secondary alcohol at C3 can be oxidized to a ketone, inverted to the opposite stereochemistry via a Mitsunobu reaction, or acylated/alkylated to introduce different functional groups.
Chain Elaboration: The alkyne can be used as a platform to build out different side chains before it is ultimately coupled or cyclized.
This divergent potential allows chemists to rapidly access a wide range of analogs, each retaining the core stereochemical information of the original synthon but varying in other regions of the molecule.
Table 1: Divergent Functionalization Potential of the Chiral Synthon
| Functional Group | Reaction Type | Resulting Moiety | Purpose in Analog Generation |
|---|---|---|---|
| Alkyne | Partial Reduction (Lindlar) | (Z)-Alkene | Introduces specific alkene geometry for SAR studies. |
| Alkyne | Partial Reduction (Na/NH₃) | (E)-Alkene | Provides alternative alkene geometry. |
| Alkyne | Hydration | Ketone | Introduces a carbonyl group for further reactions. |
| Alkyne | Azide-Alkyne Cycloaddition | 1,2,3-Triazole | Creates stable, heteroaromatic linkages. |
| Hydroxyl (C3) | Oxidation (e.g., DMP) | Ketone | Explores the role of the hydroxyl group in biological activity. |
| Hydroxyl (C3) | Mitsunobu Inversion | Inverted (S)-Alcohol | Probes the importance of the C3 stereocenter. |
| Isopropylidene | Acidic Hydrolysis | 1,2-Diol | Unveils the diol for further selective protection or reaction. |
Role in the Total Synthesis of Stereochemically Defined Natural Products
The true power of synthons like this compound is realized in the total synthesis of complex natural products, particularly those with long, stereochemically rich carbon chains, such as polyketides and macrolides.
Polyketides are a large class of natural products characterized by repeating C₂ (polyacetate) or C₃ (polypropionate) units, which often results in a dense array of stereocenters. Establishing the correct relative and absolute stereochemistry along these chains is a primary challenge in their synthesis.
The anti-relationship between the hydroxyl group at C3 and the carbon at C4 (which becomes a methyl-bearing stereocenter upon elaboration) makes this synthon a perfect starting point for building polypropionate fragments. The synthesis of such fragments often relies on an iterative approach, where a chiral building block is repeatedly extended.
In a key strategy demonstrated in the literature, a bis-Weinreb amide derived from tartaric acid is treated with an alkynyl lithium or Grignard reagent to produce a chiral alkynyl ketone. iisc.ac.in This ketone is a direct precursor to the desired polypropionate structure. Subsequent stereoselective reduction of the ketone furnishes the anti-diol motif. The alkyne can then be further elaborated, and the process repeated to extend the chain while maintaining full stereochemical control. This methodology has been successfully applied to the synthesis of decanolactone natural products like achaetolide. iisc.ac.in
Many polyketide natural products are macrolides, meaning their long carbon chain is closed into a large lactone (cyclic ester) ring. The final ring-closing step, known as macrolactonization, is often one of the most challenging steps in a total synthesis. The success of this reaction is highly dependent on the conformation of the linear precursor, known as the seco-acid.
The rigid stereochemical information embedded by synthons derived from tartaric acid plays a crucial role here. By setting key stereocenters early in the synthesis, the resulting seco-acid is pre-organized into a conformation that favors cyclization, minimizing competing side reactions like intermolecular dimerization. The alkyne functionality within the synthon is often transformed into an alkene via selective reduction. This alkene can then be used in a powerful ring-closing metathesis (RCM) reaction to form the macrolactone ring. This strategy was employed in the total synthesis of the 14-membered macrolactone Sch 725674, where an olefin cross-metathesis followed by RCM were key steps in constructing the final scaffold. iisc.ac.in
Table 2: Application of Tartrate-Derived Alkynyl Synthons in Natural Product Synthesis
| Target Molecule/Fragment | Key Synthon Type | Synthetic Strategy | Key Reactions for Incorporation | Reference |
|---|---|---|---|---|
| Achaetolide | Alkynyl ketone from tartaric acid | Linear Elaboration, Lactonization | Grignard addition, stereoselective reduction | iisc.ac.in |
| Sch 725674 | Alkynyl ketone from tartaric acid | Convergent, Fragment Coupling | Olefin Cross Metathesis, Ring-Closing Metathesis | iisc.ac.in |
| Pentamycin (C9-C22 Fragment) | Alkynyl ketone from tartaric acid | Fragment Synthesis | Elaboration of the alkyne and ketone moieties | iisc.ac.in |
Carbohydrate Derivatives and Modified Glycosides
The structural resemblance of this compound to pentose (B10789219) sugars, particularly the presence of a protected and stereochemically defined diol, positions it as a logical precursor for the synthesis of non-natural sugar analogs and modified glycosides.
Synthesis of Non-Natural Sugar Analogs
The functional handles present in this compound—the hydroxyl group and the terminal alkyne—offer versatile points for chemical elaboration. The alkyne can undergo a variety of transformations, including reduction to the corresponding alkane or alkene, hydration to a ketone, or participation in cycloaddition reactions. These transformations, coupled with modifications of the free hydroxyl group, could theoretically lead to a diverse array of deoxysugars, C-glycosides, and other sugar mimics with unnatural configurations. Despite this potential, specific examples and detailed research findings on the use of this particular synthon for the synthesis of non-natural sugar analogs remain absent from the current body of scientific literature.
Chiral Alkaloids and Nitrogen-Containing Heterocyclic Compounds
The stereodefined backbone of this compound makes it an attractive starting material for the stereoselective synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many chiral alkaloids.
Building Block for Stereoselective Formation of Nitrogen Heterocycles
The propargyl alcohol moiety is a well-established precursor for the synthesis of nitrogen heterocycles. For instance, the hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with a nitrogen-containing species. Alternatively, the alkyne could be employed in transition-metal-catalyzed cyclization reactions with nitrogen-based partners to construct pyrrolidines, piperidines, and other important heterocyclic scaffolds. The inherent chirality of the starting material would be expected to direct the stereochemical outcome of these transformations, providing access to enantiomerically enriched products. Regrettably, there is a lack of published research demonstrating the practical application of this compound in the stereoselective formation of such nitrogen heterocycles.
Terpenoids and Steroids: Chiral Side Chain Construction
The construction of stereochemically complex side chains is a significant challenge in the total synthesis of many terpenoids and steroids. Chiral building blocks that can be elaborated into these side chains are therefore of high value.
The carbon framework and stereocenters of this compound could, in principle, serve as a foundation for the chiral side chains of various bioactive terpenoids and steroids. The alkyne functionality provides a key reactive site for carbon-carbon bond formation, allowing for the extension of the chain, while the existing stereocenters would ensure the correct chirality in the final product. However, the scientific literature does not currently contain specific examples of its use in the construction of such side chains for either terpenoids or steroids.
Utilization in the Synthesis of Pharmaceutical Intermediates and Lead Compounds
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes utilizing chiral building blocks. The structural features of this compound suggest its utility as a precursor to valuable pharmaceutical intermediates.
Precursors for Drug Candidates with Specific Chiral Architectures
Many drug molecules contain chiral alcohol or heterocyclic motifs. The stereodefined propargyl alcohol structure of this compound could be a key starting material for the synthesis of drug candidates where this specific chiral architecture is required for biological activity. The alkyne can be transformed into a variety of functional groups found in pharmaceuticals, and the protected diol can be unmasked at a later stage to reveal additional functionality. Despite these logical connections, there is no available research data detailing the use of this compound as a precursor for specific drug candidates.
The requested article on the specific applications of the chemical compound this compound cannot be generated at this time. Extensive research has yielded insufficient specific data regarding its use in the stereoselective construction of bioactive scaffolds, its application as a monomer for chiral polymer synthesis, or its role as a scaffold for advanced self-assembled systems.
The available information is primarily limited to chemical supplier listings, which provide basic details such as the compound's chemical formula (C8H12O3) and CAS number (4957-71-5). lookchem.com While general information exists for the broader class of chiral alkynylcarbinols and their importance in organic synthesis, specific research findings and detailed applications for this compound are not present in the currently accessible scientific literature.
Further investigation into the synthesis and utility of this specific chiral synthon is required before a comprehensive and scientifically accurate article detailing its applications can be produced.
Computational and Theoretical Investigations Pertaining to 3r,4r 4,5 Isopropylidene Pent 2 Yn 3 Ol
Conformational Analysis and Energy Landscapes of (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol
The three-dimensional structure of this compound is not static; it exists as a collection of interconverting conformers. The analysis of its conformational landscape is crucial for understanding its physical properties and how it interacts with other molecules.
The primary source of conformational isomerism in this compound arises from rotation around the single bonds, particularly the C3-C4 bond and the bond connecting the hydroxyl group to the chiral center (C3). Theoretical calculations, typically employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to locate the energy minima corresponding to stable conformers and the transition states that separate them.
To illustrate the typical energetic differences, a hypothetical data table based on DFT calculations for similar chiral propargylic systems is presented below. The energies are relative to the most stable conformer.
| Conformer | Dihedral Angle (H-C3-C4-H) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| A | ~60° (gauche) | 0.00 | Minimized steric interactions |
| B | ~180° (anti) | 0.85 | Slightly higher steric strain |
| C | ~ -60° (gauche) | 1.20 | Increased steric repulsion |
Intramolecular interactions play a pivotal role in determining the preferred conformation of this compound. A key interaction to consider is the potential for intramolecular hydrogen bonding between the hydroxyl group at C3 and one of the oxygen atoms of the isopropylidene (dioxolane) group. chemrxiv.org The formation of such a hydrogen bond can significantly stabilize a particular conformer, restricting its rotational freedom and influencing its reactivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable for elucidating the electronic properties of this compound and predicting its reactivity in various chemical transformations.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying reaction mechanisms involving complex organic molecules. For reactions involving this compound, such as additions to the alkyne, substitutions at the propargylic position, or reactions involving the hydroxyl group, DFT can be used to map out the entire reaction pathway. acs.org
This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. The calculated activation energies (the energy difference between the reactants and the transition state) provide a quantitative measure of the reaction's feasibility. For instance, in a gold-catalyzed reaction, DFT calculations can help elucidate the mechanism, which may involve the formation of key intermediates like gold carbenes. researchgate.net
A hypothetical data table summarizing DFT-calculated activation energies for a representative reaction is provided below.
| Reaction Step | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Initial Coordination | TS1 | 5.2 |
| Nucleophilic Attack | TS2 | 15.8 |
| Product Release | TS3 | 8.1 |
One of the most powerful applications of computational chemistry is the prediction of selectivity in chemical reactions. For this compound, which possesses multiple reactive sites and stereocenters, predicting the outcome of a reaction is a non-trivial task.
DFT calculations can be used to model the transition states leading to different regioisomers or stereoisomers. acs.org The relative energies of these competing transition states can then be used to predict the major product of the reaction. For example, in the addition of a nucleophile to the alkyne, calculations can determine whether the attack is favored at the internal or terminal carbon of the alkyne, thus predicting the regioselectivity. Similarly, the facial selectivity of an attack on the alkyne can be predicted by comparing the energies of the transition states for attack from the Re and Si faces. The inherent chirality of the starting material, originating from the (3R,4r) stereocenters, will strongly influence the stereochemical outcome, and computational models can quantify this influence. researchgate.netnih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about specific points on the potential energy surface, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound over time.
Molecular dynamics (MD) simulations, using force fields parameterized from quantum mechanical data or experimental results, can simulate the motion of the molecule in a solvent environment. These simulations can reveal the accessible conformations and the timescales of conformational changes. This information is particularly useful for understanding how the molecule might interact with a large enzyme pocket or a catalyst in solution.
Furthermore, molecular modeling can be used to visualize the molecule's electrostatic potential surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This provides a qualitative guide to its reactivity. For instance, the electron-rich alkyne and hydroxyl oxygen would be expected to be sites of electrophilic attack, while the hydrogen of the hydroxyl group would be susceptible to deprotonation by a base.
Simulations of Reaction Intermediates and Product Stability
Theoretical simulations, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by characterizing the structures and energies of reactants, transition states, intermediates, and products. For a molecule such as this compound, computational studies would typically explore reactions at the alkyne and alcohol functionalities.
Reactions of alkynes often proceed through electrophilic additions. msu.edulibretexts.org Theoretical studies can model the formation of proposed intermediates, such as vinyl cations or bridged bromonium ions in the case of halogenation. libretexts.org For instance, in the electrophilic addition of HX to an alkyne, DFT calculations can determine the relative energies of the possible vinyl cation intermediates, thereby predicting the regioselectivity of the reaction according to Markovnikov's rule. libretexts.org
Furthermore, computational models can be used to study the stability of the final products. In the context of synthesizing chiral propargyl alcohols, DFT calculations can help understand the energetics of the reaction pathway and the thermodynamic stability of the resulting alcohol. For example, in the enantioselective addition of terminal alkynes to aldehydes, computational studies can model the transition states involving the chiral catalyst, aldehyde, and alkyne, providing insights into the origins of enantioselectivity. organic-chemistry.org
A theoretical study on the gas-phase reaction of a simpler propargyl alcohol with a hydroxyl radical revealed two primary mechanisms: addition to the C≡C triple bond and hydrogen abstraction. nih.gov The calculations, performed at a high level of theory (CCSD(T)/aug-cc-pVTZ//MP2/cc-pVTZ), identified the structures and energies of the chemically activated adducts. nih.gov Such studies provide a framework for understanding the potential reaction pathways and intermediate stability for more complex propargyl alcohols.
Table 1: Illustrative Calculated Relative Energies of Intermediates in a Hypothetical Reaction
| Intermediate | Calculation Method | Relative Energy (kcal/mol) |
| Reactant Complex | DFT (B3LYP/6-31G) | 0.0 |
| Transition State 1 | DFT (B3LYP/6-31G) | +15.2 |
| Vinyl Cation Intermediate | DFT (B3LYP/6-31G) | +5.8 |
| Transition State 2 | DFT (B3LYP/6-31G) | +12.5 |
| Product Complex | DFT (B3LYP/6-31G*) | -10.3 |
Note: This table is a hypothetical representation to illustrate the type of data generated from computational studies on reaction intermediates.
Solvent Effects on Reactivity and Conformational Preferences
The solvent environment can significantly influence chemical reactions and the conformational preferences of molecules. numberanalytics.comrsc.org Computational models can account for these effects using either implicit or explicit solvent models. numberanalytics.com Implicit models represent the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the calculation. numberanalytics.comucsb.edu
For a molecule like this compound, the polarity of the solvent would be expected to influence the stability of polar intermediates and transition states. A review on solvent effects highlights that solvents can directly participate in reaction steps, alter the relative stabilization of reactants and transition states, and thereby influence reaction rates and selectivity. rsc.org For instance, computational studies on terminal alkynes have shown that the vibrational frequency of the C≡C bond is sensitive to the solvent environment, a phenomenon that can be investigated using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods. digitellinc.comdigitellinc.com These studies reveal that specific alkyne-solvent interactions can be complex and are not always predicted by simple chemical intuition. digitellinc.comdigitellinc.com
The conformational landscape of a flexible molecule is also solvent-dependent. The relative energies of different conformers of this compound, arising from rotation around single bonds, can be calculated in different solvent environments. This is crucial for accurately predicting chiroptical properties, as these are an average over the populated conformations. acs.org Derivatization of chiral alcohols has been shown computationally to rigidify the structure, reducing the number of accessible conformations and simplifying the analysis of chiroptical spectra. acs.org
Table 2: Example of Calculated Conformational Energies in Different Solvents
| Conformer | Gas Phase (kcal/mol) | Dichloromethane (kcal/mol) | Water (kcal/mol) |
| 1 | 0.00 | 0.00 | 0.00 |
| 2 | 1.25 | 1.10 | 0.95 |
| 3 | 2.50 | 2.75 | 3.10 |
Note: This is a hypothetical table illustrating how solvent can alter the relative stability of different conformers.
Chiroptical Property Simulations (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))
Chiroptical spectroscopies, such as ECD and VCD, are powerful experimental techniques for determining the absolute configuration of chiral molecules. nih.govrsc.org The interpretation of experimental spectra is greatly aided by computational simulations. Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating ECD spectra, while DFT calculations of atomic axial tensors are used for VCD spectra. rsc.orgarxiv.org
A comparison of the simulated spectrum with the experimental spectrum allows for the assignment of the absolute configuration. Recent advancements in computational methods, such as the use of third-order algebraic diagrammatic construction (ADC(3)), have shown excellent agreement with experimental gas-phase ECD spectra for organic molecules. dtu.dk For molecules in solution, combining these methods with polarizable continuum models can successfully reproduce experimental spectra. dtu.dk
For complex or conformationally flexible molecules, derivatization with a chromophoric probe can be a useful strategy. nih.gov Computational analysis of the resulting chiroptical spectra of the derivative can then be used to determine the absolute configuration of the original molecule. nih.gov
Future Perspectives and Emerging Research Directions for 3r,4r 4,5 Isopropylidene Pent 2 Yn 3 Ol
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The imperative to develop chemical processes with a reduced environmental footprint is a major driver of contemporary research. For a molecule like (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol, this translates into reimagining its synthesis and subsequent transformations to be more eco-friendly.
Development of Environmentally Benign Synthetic Routes
Traditional syntheses of propargyl alcohols often rely on stoichiometric organometallic reagents and volatile organic solvents, generating significant waste. Future research will undoubtedly focus on creating more sustainable pathways. A promising avenue is the use of calcium carbide as a safe and abundant source of acetylene (B1199291). rsc.orgrsc.org This approach, which can be metal-free, offers a greener alternative to the use of compressed acetylene gas. rsc.orgrsc.org
Furthermore, the principles of atom economy will guide the development of new synthetic strategies. This includes exploring catalytic additions of terminal alkynes to the appropriate aldehyde precursors, minimizing the formation of byproducts. organic-chemistry.org The use of bio-based solvents and the reduction of energy-intensive purification steps will also be critical in enhancing the green credentials of its synthesis. mdpi.com The development of routes starting from renewable feedstocks, such as chiral polyols derived from natural sources, also presents a long-term goal for sustainable production. mdpi.comeurekaselect.com
Application of Biocatalysis for Enhanced Stereoselectivity and Efficiency
Biocatalysis offers an unparalleled level of stereoselectivity and operates under mild, environmentally benign conditions. For the synthesis of this compound, enzymes such as alcohol dehydrogenases (ADHs) hold immense potential. rsc.org One emerging strategy is the deracemization of a racemic mixture of the corresponding propargyl alcohol. This process could involve a highly selective enzymatic oxidation of one enantiomer to the corresponding ynone, followed by a stereoselective enzymatic reduction of the ynone to the desired (3R,4r) isomer. acs.org
The kinetic resolution of racemic propargyl alcohols or their esters using lipases is another well-established biocatalytic method that could be applied. researchgate.net This would involve the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the desired alcohol. The development of robust and recyclable immobilized enzymes will be key to making these biocatalytic routes economically viable on an industrial scale. mdpi.comrsc.org
Table 1: Potential Biocatalytic Approaches for this compound Synthesis
| Biocatalytic Strategy | Enzyme Class | Potential Advantage | Key Research Focus |
| Deracemization | Alcohol Dehydrogenases (ADHs), Oxidases | Theoretical 100% yield of the desired enantiomer | Discovery and engineering of enzymes with high selectivity for the target substrate |
| Kinetic Resolution | Lipases | Well-established and versatile method | Optimization of reaction conditions and enzyme immobilization for recyclability |
| Asymmetric Reduction | Ketoreductases (KREDs) / ADHs | Direct synthesis from the corresponding ynone | Screening for enzymes with the desired (3R,4r) stereoselectivity |
Continuous Flow Synthesis and Scale-Up Methodologies for this compound
The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, consistency, and scalability. The synthesis of this compound is well-suited for this technology. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or fast reactions often encountered in organometallic chemistry. cambrex.com
Exploration of Novel Catalytic Transformations of the this compound Scaffold
The synthetic utility of this compound lies in the diverse reactivity of its propargyl alcohol and alkyne functionalities. Future research will focus on expanding the repertoire of catalytic transformations to generate novel and valuable derivatives.
Discovery of New Metal-Catalyzed Reactions and Ligand Systems
Transition metal catalysis has been instrumental in the transformation of propargyl alcohols. rsc.org Gold, palladium, ruthenium, and copper catalysts, in particular, have shown remarkable versatility. jst.go.jpnih.govrsc.org Future research will likely explore novel ligand systems to fine-tune the reactivity and selectivity of these metal catalysts for transformations of the this compound scaffold. chiba-u.jp This could lead to the development of new cyclization, cross-coupling, and addition reactions.
For instance, gold-catalyzed cycloisomerization reactions could provide access to complex carbocyclic and heterocyclic structures. acs.orgnih.gov Palladium-catalyzed reactions, such as Sonogashira or Heck couplings, could be employed to further functionalize the alkyne moiety. The development of ligands that can control stereoselectivity at new centers created during these transformations will be a key area of investigation.
Table 2: Potential Metal-Catalyzed Transformations of this compound
| Metal Catalyst | Potential Transformation | Desired Outcome |
| Gold (Au) | Cycloisomerization, Hydroarylation | Synthesis of complex carbocycles and heterocycles |
| Palladium (Pd) | Cross-coupling (e.g., Sonogashira, Heck), Carbonylation | Functionalization of the alkyne and introduction of new carbon-carbon bonds |
| Ruthenium (Ru) | Enyne metathesis, Redox isomerization | Access to dienes and α,β-unsaturated carbonyls |
| Copper (Cu) | Click chemistry (CuAAC), Propargylation reactions | Conjugation to other molecules and C-C bond formation |
Development of Organocatalytic Systems for Specific Functionalizations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. mdpi.com For the this compound scaffold, organocatalysis could be employed for a range of specific functionalizations. For example, chiral amine catalysts could be used to promote the asymmetric α-functionalization of aldehydes or ketones with the propargyl unit of the molecule. nih.gov
Furthermore, chiral Brønsted acids or bases could catalyze the addition of nucleophiles to the alkyne, potentially leading to the stereoselective formation of new C-C or C-heteroatom bonds. The development of bifunctional organocatalysts that can activate both the this compound and a reaction partner simultaneously holds significant promise for achieving high levels of stereocontrol in these transformations. mdpi.com
Exploration of New Synthetic Targets and Advanced Structural Diversification
The inherent stereochemistry and functional group array of this compound make it an ideal starting point for creating diverse and complex chiral molecules. Future efforts will likely concentrate on expanding its application in the synthesis of novel and challenging targets.
Design and Synthesis of Complex Chiral Architectures
The synthesis of complex molecules relies heavily on the availability of enantiomerically pure building blocks. nih.gov The structure of this compound is a prime example of a "chiral pool" starting material, a readily available chiral substance used to produce new complex chiral compounds. researchgate.net Future research will focus on leveraging its stereocenters to forge intricate three-dimensional structures, such as those found in natural products and pharmaceutical agents. nih.gov Synthetic strategies targeting polyhydroxylated piperidines, which are known to interact with glycosidase enzymes, represent a promising avenue. researchgate.net The development of novel synthetic methods to create multilayered 3D chiral polymers is another area of interest, with potential applications in optoelectronics and photonics. mdpi.comrsc.org The goal is to move beyond simple elaborations and use this building block as a linchpin in convergent synthetic routes to access novel chiral scaffolds that are currently underrepresented in chemical space. nih.gov
High-Throughput Synthesis for Chemical Space Exploration
To accelerate the discovery of new bioactive molecules, modern drug discovery increasingly relies on the rapid synthesis and screening of large compound libraries. nih.govacs.org High-Throughput Experimentation (HTE) offers a powerful means to explore vast arrays of catalysts and reaction conditions in a time- and material-efficient manner. acs.org This approach allows for the rapid exploration of chemical space, which is crucial in medicinal chemistry projects. acs.org Future work will involve integrating this compound into HTE workflows. By reacting this core scaffold with a diverse set of building blocks under a wide range of conditions, vast libraries of novel, chiral compounds can be generated. This strategy, often termed diversity-oriented synthesis, aims to populate chemical space with structurally unique molecules, increasing the probability of identifying hits for biological targets. nih.govacs.org The combination of HTE with emerging technologies like flow chemistry and photochemistry further expands the accessible chemical toolbox. acs.org
Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical reactions are discovered and optimized. rsc.orgappliedclinicaltrialsonline.com These computational tools can predict reaction outcomes, including selectivity and yield, thereby streamlining the experimental process. eurekalert.org
For a chiral molecule like this compound, ML models can be trained on datasets of similar stereoselective reactions to predict optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation. rsc.org This data-driven approach accelerates the development of efficient and highly selective reactions. rsc.orgeurekalert.org Furthermore, AI can be employed in "reaction discovery," identifying novel and non-intuitive reaction pathways that a human chemist might overlook. youtube.com By feeding the structural information of this compound into predictive models, researchers can identify potentially new transformations of its alkyne or alcohol functionalities, opening up new avenues for synthetic utility. appliedclinicaltrialsonline.com The development of chirality-aware deep learning models is particularly promising for predicting the outcomes of reactions involving chiral substrates. nih.gov
Advanced Spectroscopic Methodologies for Real-time Reaction Monitoring and Mechanistic Insight
A deep understanding of reaction mechanisms is crucial for optimization and troubleshooting. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools in chemical synthesis. wikipedia.orgkit.edu "Operando" spectroscopy, where spectroscopic characterization is coupled with simultaneous measurement of catalytic activity, is particularly powerful for establishing structure-reactivity relationships. wikipedia.orgrsc.org
Future research on reactions involving this compound will increasingly utilize these methods.
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on reactants, intermediates, and products as the reaction progresses, offering unparalleled mechanistic insight. youtube.com Flow NMR setups are particularly advantageous as they can be coupled with other analytical techniques. youtube.com
Infrared (IR) and Raman spectroscopy are sensitive to changes in molecular vibrations and can be used to track the consumption of the alkyne starting material and the formation of new functional groups. longdom.orgmdpi.com Techniques like Surface-Enhanced Raman Scattering (SERS) offer high sensitivity for detecting molecules at very low concentrations. longdom.org
Mass Spectrometry (MS) can be used to identify and track various species in the reaction mixture, including transient intermediates and byproducts, which are critical to understanding the reaction pathway. longdom.org
UV-Vis spectroscopy is useful for monitoring reactions involving colored organometallic catalysts or species. wikipedia.org
By employing a combination of these advanced, often hyphenated, techniques (e.g., XAS-DRIFTS), researchers can obtain a dynamic and comprehensive picture of the chemical transformation, leading to more robust and efficient synthetic protocols. kit.edu
Mentioned Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the isopropylidene-protected alkyne moiety in (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol?
- Methodology : Utilize acetal protection of vicinal diols (e.g., 1,2-diols) with acetone or 2,2-dimethoxypropane under acid catalysis (e.g., p-toluenesulfonic acid). For the alkyne moiety, employ Sonogashira coupling between terminal alkynes and halogenated precursors. Metal catalysts (e.g., Pd/Cu) can enhance regioselectivity .
- Key Data : Silver-catalyzed silylene transfer reactions (from silacyclopropanes) yield analogous strained cyclic systems in >80% efficiency under mild conditions .
Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?
- Methodology : Use - COSY and NOESY to confirm vicinal coupling (J-values) and spatial proximity of the isopropylidene methyl groups. DEPT-135 distinguishes quaternary carbons in the acetal ring. Compare experimental shifts with DFT-calculated values for the (3R,4r) configuration .
- Example : In silacyclobutane analogs, NMR shifts at δ −15 to −25 ppm confirm Si–C bond integrity .
Q. What side reactions dominate during alkyne functionalization, and how are they suppressed?
- Methodology : Competing Glaser coupling (dimerization of terminal alkynes) is minimized by degassing solvents and using Cu(I) catalysts with chelating ligands (e.g., phenanthroline). Steric hindrance from the isopropylidene group reduces undesired cycloadditions .
Advanced Research Questions
Q. How do transition metals influence the stereochemical outcome of the (3R,4r) configuration during synthesis?
- Methodology : Rhodium or palladium catalysts promote asymmetric hydrogenation of propargyl alcohols. Chiral ligands (e.g., BINAP) induce enantioselectivity, while solvent polarity (e.g., THF vs. DMF) modulates diastereomer ratios. Kinetic studies reveal rate-determining steps in Zr-mediated couplings .
- Case Study : Pd-catalyzed silacyclopropane ring-opening achieves 95% diastereomeric excess (de) via transmetallation pathways .
Q. What mechanistic insights explain contradictions in reported yields for analogous propargyl alcohol derivatives?
- Methodology : Contradictions arise from competing activation pathways (e.g., Zn vs. Cu catalysts). Use Hammett plots to correlate electronic effects of substituents with reaction rates. In situ IR spectroscopy tracks intermediates (e.g., metal-alkyne complexes) to identify bottlenecks .
- Data Conflict : Cu-catalyzed insertions favor α,β-unsaturated aldehydes (70% yield) over saturated analogs (30%), attributed to η²-coordination vs. oxidative addition .
Q. Can computational models predict the stability of the isopropylidene group under acidic or oxidative conditions?
- Methodology : DFT calculations (B3LYP/6-31G*) assess bond dissociation energies (BDEs) for Si–C and C–O bonds in the acetal. Molecular dynamics simulations model solvolysis pathways in protic solvents. Compare with experimental TGA data for thermal stability .
- Validation : For silacyclopentanes, computed activation energies (ΔG‡ = 25–30 kcal/mol) align with observed hydrolysis rates .
Q. How does steric hindrance from the isopropylidene group affect further functionalization (e.g., cycloadditions or cross-couplings)?
- Methodology : Steric maps (e.g., A-values) quantify substituent bulk. Huisgen cycloadditions with azides show reduced regioselectivity when bulky groups occupy axial positions. Palladium-catalyzed C–H activation requires ligands (e.g., BrettPhos) to accommodate steric constraints .
- Example : Nickel-catalyzed carbon-carbon insertion reactions with silacyclopropanes favor trans-products (90:10 dr) due to steric repulsion .
Methodological Notes
- Stereochemical Analysis : Single-crystal X-ray diffraction remains the gold standard for absolute configuration assignment. For labile compounds, variable-temperature NMR (VT-NMR) detects epimerization .
- Catalytic Optimization : High-throughput screening (e.g., Chemspeed platforms) identifies optimal metal/ligand combinations for multi-step syntheses .
- Data Reproducibility : Document solvent purity, moisture levels (<50 ppm), and catalyst loading (±0.5 mol%) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
